molecular formula C13H10O7 B13775166 3-Acetoxy 2-furyl ketone

3-Acetoxy 2-furyl ketone

Cat. No.: B13775166
M. Wt: 278.21 g/mol
InChI Key: MZMVOTLKBBGKRY-UHFFFAOYSA-N
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Description

3-Acetoxy 2-furyl ketone is an organic compound with the molecular formula C7H6O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an acetoxy group (CH3COO) attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetoxy 2-furyl ketone can be synthesized through several methods. One common approach involves the cyclization of 1,6-dioxo-2,4-dienes in the presence of acid catalysts such as p-toluenesulfonic acid or hydrochloric acid. The reaction conditions, including the choice of solvent (e.g., dichloromethane or acetic acid) and temperature, significantly influence the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst. This method is advantageous due to its high selectivity and conversion rates, as well as its lower environmental impact compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy 2-furyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for oxidation and palladium catalysts for reduction. The choice of solvent and temperature also plays a crucial role in determining the reaction outcome .

Major Products

Major products formed from these reactions include 2-furanyloxoacetic acid and various substituted furans, which have applications in pharmaceuticals and other industries .

Mechanism of Action

The mechanism of action of 3-Acetoxy 2-furyl ketone involves its interaction with specific molecular targets and pathways. For example, in the synthesis of antibiotics, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Properties

Molecular Formula

C13H10O7

Molecular Weight

278.21 g/mol

IUPAC Name

[2-(3-acetyloxyfuran-2-carbonyl)furan-3-yl] acetate

InChI

InChI=1S/C13H10O7/c1-7(14)19-9-3-5-17-12(9)11(16)13-10(4-6-18-13)20-8(2)15/h3-6H,1-2H3

InChI Key

MZMVOTLKBBGKRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(OC=C1)C(=O)C2=C(C=CO2)OC(=O)C

Origin of Product

United States

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